molecular formula C13H11BrN4O2 B8435016 2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

Cat. No. B8435016
M. Wt: 335.16 g/mol
InChI Key: AKJMSEDGOGHFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C13H11BrN4O2 and its molecular weight is 335.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

Molecular Formula

C13H11BrN4O2

Molecular Weight

335.16 g/mol

IUPAC Name

2-amino-N'-benzoyl-5-bromopyridine-3-carbohydrazide

InChI

InChI=1S/C13H11BrN4O2/c14-9-6-10(11(15)16-7-9)13(20)18-17-12(19)8-4-2-1-3-5-8/h1-7H,(H2,15,16)(H,17,19)(H,18,20)

InChI Key

AKJMSEDGOGHFFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

TBTU (2.219 g, 6.912 mmol) and triethylamine (466.3 mg, 642.3 μL, 4.608 mmol) were added to a solution of 2-amino-5-bromo-pyridine-3-carboxylic acid (1 g, 4.608 mmol) and benzohydrazide (752.9 mg, 5.530 mmol) in DMF (40.00 mL) and the resulting solution stirred at ambient temperature over the weekend. The reaction was treated with water/EtOAc and the organics separated. The organic layer was washed with water (3×), dried (MgSO4), filtered and concentrated in vacuo to give a yellow oil which was triturated with ether and dried under high vacuum to give the product as an off-white solid that was used directly in the next step without further purification (1.177 g, 62% Yield). MS (ES+) 336.86.
Name
Quantity
2.219 g
Type
reactant
Reaction Step One
Quantity
642.3 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
752.9 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
water EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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